molecular formula C21H18ClNO6S2 B15002811 3-[(4-chlorophenyl)sulfonyl]-7-(4-hydroxy-3,5-dimethoxyphenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one

3-[(4-chlorophenyl)sulfonyl]-7-(4-hydroxy-3,5-dimethoxyphenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one

Cat. No.: B15002811
M. Wt: 480.0 g/mol
InChI Key: PFICBFGAEZGGOB-UHFFFAOYSA-N
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Description

3-(4-Chlorobenzenesulfonyl)-7-(4-hydroxy-3,5-dimethoxyphenyl)-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorobenzenesulfonyl)-7-(4-hydroxy-3,5-dimethoxyphenyl)-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Thieno[3,2-b]pyridine Core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the 4-Chlorobenzenesulfonyl Group: This step involves the sulfonylation of the thieno[3,2-b]pyridine core using 4-chlorobenzenesulfonyl chloride under appropriate conditions.

    Attachment of the 4-Hydroxy-3,5-Dimethoxyphenyl Group: This step involves a coupling reaction, typically using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorobenzenesulfonyl)-7-(4-hydroxy-3,5-dimethoxyphenyl)-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common nucleophiles include amines and thiols.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a sulfide.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

3-(4-Chlorobenzenesulfonyl)-7-(4-hydroxy-3,5-dimethoxyphenyl)-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-chlorobenzenesulfonyl)-7-(4-hydroxy-3,5-dimethoxyphenyl)-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by:

    Inhibiting Enzymes: Binding to the active site of an enzyme and preventing its activity.

    Modulating Receptors: Interacting with receptors to alter their signaling pathways.

    Interfering with Protein-Protein Interactions: Disrupting interactions between proteins that are critical for cellular functions.

Comparison with Similar Compounds

Similar Compounds

    3-Chlorobenzenesulfonyl Chloride: A simpler compound with a similar sulfonyl group.

    4-Hydroxy-3,5-Dimethoxyphenyl Derivatives: Compounds with similar phenolic structures.

    Thieno[3,2-b]pyridine Derivatives: Compounds with similar core structures.

Uniqueness

3-(4-Chlorobenzenesulfonyl)-7-(4-hydroxy-3,5-dimethoxyphenyl)-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C21H18ClNO6S2

Molecular Weight

480.0 g/mol

IUPAC Name

3-(4-chlorophenyl)sulfonyl-7-(4-hydroxy-3,5-dimethoxyphenyl)-6,7-dihydro-4H-thieno[3,2-b]pyridin-5-one

InChI

InChI=1S/C21H18ClNO6S2/c1-28-15-7-11(8-16(29-2)20(15)25)14-9-18(24)23-19-17(10-30-21(14)19)31(26,27)13-5-3-12(22)4-6-13/h3-8,10,14,25H,9H2,1-2H3,(H,23,24)

InChI Key

PFICBFGAEZGGOB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C2CC(=O)NC3=C2SC=C3S(=O)(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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